methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate
Description
Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to an oxazolidinone moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.
Properties
IUPAC Name |
methyl 4-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7S/c1-23-14(19)10-2-4-12(5-3-10)25(21,22)16-7-6-11(8-16)17-13(18)9-24-15(17)20/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIINYOHBOSQGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Synthesis of the Pyrrolidine Ring: The oxazolidinone intermediate is then reacted with a suitable pyrrolidine derivative.
Sulfonylation: The resulting compound is sulfonylated using a sulfonyl chloride in the presence of a base.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the oxazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Various substituted benzoate esters or sulfonyl derivatives.
Scientific Research Applications
Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The oxazolidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- Methyl 2-amino-3-(2,4-dioxo-1,3-oxazolidin-3-yl)propanoate
- Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
Uniqueness
Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate is unique due to its combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of both the oxazolidinone and pyrrolidine rings, along with the sulfonyl and ester groups, makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 4-{[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]sulfonyl}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A benzoate moiety.
- A sulfonamide group.
- A pyrrolidine ring substituted with a 2,4-dioxo-1,3-oxazolidine.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have shown effectiveness against various strains of bacteria, including resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
The mechanism by which this compound exerts its antimicrobial effects is thought to involve the inhibition of bacterial protein synthesis. The oxazolidinone core is known to bind to the bacterial ribosome, thereby preventing the formation of functional ribosomal subunits. This action is crucial for halting bacterial growth and replication.
Study on Antitubercular Activity
A significant study evaluated the activity of various oxazolidinone derivatives against Mycobacterium tuberculosis. The findings revealed that modifications to the oxazolidinone structure could enhance both potency and selectivity against the target bacteria. This compound was included in a broader screening process that identified several promising candidates for further development .
In Vivo Studies
In vivo studies have demonstrated that similar compounds can effectively reduce bacterial loads in infected animal models. For example, compounds with structural similarities to this compound were tested in murine models of tuberculosis and showed significant reductions in colony-forming units (CFUs) when administered over a specified treatment period .
Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
